N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 483292-18-8
VCID: VC7657176
InChI: InChI=1S/C21H20N4OS/c1-13-8-9-17(15(3)10-13)22-20(26)12-27-21-24-23-19-11-14(2)16-6-4-5-7-18(16)25(19)21/h4-11H,12H2,1-3H3,(H,22,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C)C
Molecular Formula: C21H20N4OS
Molecular Weight: 376.48

N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

CAS No.: 483292-18-8

Cat. No.: VC7657176

Molecular Formula: C21H20N4OS

Molecular Weight: 376.48

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide - 483292-18-8

Specification

CAS No. 483292-18-8
Molecular Formula C21H20N4OS
Molecular Weight 376.48
IUPAC Name N-(2,4-dimethylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H20N4OS/c1-13-8-9-17(15(3)10-13)22-20(26)12-27-21-24-23-19-11-14(2)16-6-4-5-7-18(16)25(19)21/h4-11H,12H2,1-3H3,(H,22,26)
Standard InChI Key GWBJCYLOJFFRKL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identification

N-(2,4-Dimethylphenyl)-2-((5-methyl-[1,2,] triazolo[4,3-a]quinolin-1-yl)thio)acetamide is characterized by the following identifiers:

PropertyValueSource
CAS No.483292-18-8
Molecular FormulaC21H20N4OS\text{C}_{21}\text{H}_{20}\text{N}_4\text{OS}
Molecular Weight376.48 g/mol
IUPAC NameN-(2,4-dimethylphenyl)-2-[(5-methyl- triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide (adapted)

The compound’s structure integrates a 2,4-dimethylphenyl group attached to an acetamide, which is connected to a 5-methyl- triazolo[4,3-a]quinoline system via a sulfur atom. This configuration enhances its potential for intermolecular interactions, particularly with biological targets .

Structural Comparison with Analogues

A closely related analogue, N-(2,5-dimethylphenyl)-2-((5-methyl- triazolo[4,3-a]quinolin-1-yl)thio)acetamide (PubChem CID: 982856), differs only in the substitution pattern on the phenyl ring (2,5- vs. 2,4-dimethyl). This minor structural variation can significantly alter pharmacokinetic properties, as evidenced by differences in molecular docking affinities .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2,4-dimethylphenyl)-2-((5-methyl- triazolo[4,3-a]quinolin-1-yl)thio)acetamide typically involves multi-step reactions starting from quinoline and triazole precursors. Key steps include:

  • Formation of the Triazoloquinoline Core: Cyclocondensation of 5-methylquinolin-2-amine with hydrazine derivatives under acidic conditions.

  • Thioether Bridging: Coupling the triazoloquinoline with 2-chloroacetamide intermediates in the presence of thiophilic catalysts.

  • Acetamide Functionalization: Introduction of the 2,4-dimethylphenyl group via nucleophilic acyl substitution .

Reaction Optimization

Critical parameters for maximizing yield (reported up to 68% in preliminary studies) include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity.

  • Temperature Control: Reactions proceed optimally between 60–80°C, avoiding thermal decomposition of the thioether linkage.

  • Catalyst Use: Palladium-based catalysts improve coupling efficiency during acetamide functionalization .

Mechanism of Action

Target Engagement

The compound’s triazole moiety likely facilitates binding to the benzodiazepine site of GABA<sub>A</sub> receptors, enhancing chloride ion influx and neuronal inhibition . Concurrently, the quinoline system may stabilize the inactivated state of VGSCs, reducing neuronal hyperexcitability .

Computational Validation

Docking studies using homology models of Na<sub>v</sub>1.2 channels predict strong interactions with Domain II S6 segments (binding energy: −9.2 kcal/mol) , akin to phenytoin and lamotrigine.

Recent Research and Clinical Relevance

Preclinical Studies

Recent in vitro assays highlight:

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC<sub>50</sub> = 12.3 μM), suggesting potential drug-drug interactions.

  • Plasma Protein Binding: 89–92% binding in human serum, limiting free drug concentration.

Patent Landscape

No patents directly claim this compound, but derivatives with modified aryl groups are protected under WO2021156237A1 for epilepsy treatment .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the dimethylphenyl and triazole substituents to optimize anticonvulsant efficacy.

  • In Vivo Pharmacokinetics: Assessment of oral bioavailability and blood-brain barrier penetration.

  • Toxicogenomics: Genome-wide analyses to identify off-target effects and long-term safety risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator